molecular formula C10H8N4S B6258777 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine CAS No. 1341887-20-4

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine

Cat. No.: B6258777
CAS No.: 1341887-20-4
M. Wt: 216.3
InChI Key:
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Description

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Benzothiazole Synthesis: The benzothiazole core is often formed by cyclization reactions involving 2-aminothiophenol and various halides or other electrophiles.

  • Coupling Reaction: The imidazole and benzothiazole units are then coupled together using appropriate reagents such as palladium catalysts in a cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the imidazole or benzothiazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents such as halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • Imidazole derivatives: Other imidazole-containing compounds, such as imidazole itself and its derivatives, share structural similarities.

  • Benzothiazole derivatives: Compounds like benzothiazole and its derivatives also have similar core structures.

Uniqueness: 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine is unique due to the fusion of the imidazole and benzothiazole rings, which can impart distinct chemical and biological properties compared to its individual components or other similar compounds.

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Properties

CAS No.

1341887-20-4

Molecular Formula

C10H8N4S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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